2-(Benzyloxy)-1-bromo-3-nitrobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-3-nitrobenzene is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
An alternative and new method for the synthesis of 3 via bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol has been developed . Also, Shin Mukai, Gavin R. Flematti, Lindsay T. Byrne, Paul G. Besant, Paul V. Attwood, Matthew J. Piggott have contributed to the synthesis .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-benzyloxy phenol, which has a molecular formula of C13H12O2 . The structure of this compound has been studied in various contexts .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, 33 novel benzothiazole-based molecules were designed, synthesized, and tested for their BCL-2 inhibitory activity . Also, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 2-(Benzyloxy)benzaldehyde, which has a molecular weight of 212.24 g/mol . Differences in interface and surface regions of all physical chemical properties of residues are represented by five quantitative descriptors .Safety and Hazards
The safety data sheet for similar compounds suggests that they should be handled with care. They are harmful if swallowed and may cause skin irritation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Future Directions
Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . To date, versatile peptide sequences that are cleaved by proteases in a site-specific manner have been utilized as bioactive linkers for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .
Properties
IUPAC Name |
1-bromo-3-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMXMAVDDCHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619184 | |
Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-79-3 | |
Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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